2-chloro-N-{5-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-yl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-{5-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-yl}benzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of a thiazole ring, a methoxyphenyl group, and a chloro-substituted benzamide moiety
Mechanism of Action
Target of Action
Similar compounds have been reported to inhibit tubulin polymerization and have NLRP3 inhibitory activity . These targets play crucial roles in cell division and inflammatory responses, respectively.
Mode of Action
Based on the reported activities of similar compounds, it can be hypothesized that this compound may interact with its targets (eg, tubulin or NLRP3) to inhibit their normal function . This could result in the prevention of cell division or reduction of inflammatory responses.
Result of Action
Based on the potential targets and mode of action, it can be hypothesized that the compound may lead to the inhibition of cell division and reduction of inflammatory responses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-{5-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-yl}benzamide typically involves multiple steps. One common method includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction using 4-methoxybenzyl chloride and an appropriate catalyst.
Formation of the Benzamide Moiety: The final step involves the reaction of the thiazole derivative with 2-chlorobenzoyl chloride in the presence of a base to form the desired benzamide compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-{5-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-yl}benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thioethers.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and elevated temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be done using sodium hydroxide (NaOH).
Major Products Formed
Substitution Reactions: Products include substituted thiazole derivatives.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include thioethers.
Hydrolysis: Products include carboxylic acids and amines.
Scientific Research Applications
2-chloro-N-{5-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-yl}benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of anti-inflammatory and anticancer agents.
Material Science: The compound is studied for its potential use in the development of novel materials with specific electronic or optical properties.
Biological Research: It is used as a tool compound to study various biological pathways and mechanisms, particularly those involving thiazole derivatives.
Industrial Applications: The compound is explored for its potential use in the synthesis of other complex organic molecules and as a precursor in various chemical processes.
Comparison with Similar Compounds
2-chloro-N-{5-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-yl}benzamide can be compared with other similar compounds, such as:
2-chloro-N-(4-methoxyphenyl)nicotinamide: Similar in structure but lacks the thiazole ring, which may result in different biological activities.
5-chloro-2-methoxy-N-(2-(4-sulfamoylphenyl)ethyl)benzamide: Contains a sulfonamide group, which may impart different pharmacological properties.
Chloro(5-methoxy-2-(1-(4-methoxyphenyl)imino-N-ethylphenyl-C)(1,2,3,4,5-η)-1,2,3,4,5-pentamethyl-2,4-cyclopentadien-1-yl)iridium:
Properties
IUPAC Name |
2-chloro-N-[5-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O2S/c1-23-13-8-6-12(7-9-13)10-14-11-20-18(24-14)21-17(22)15-4-2-3-5-16(15)19/h2-9,11H,10H2,1H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALEZBRNEQKOZFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10359733 |
Source
|
Record name | F0344-0872 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10359733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5623-65-4 |
Source
|
Record name | F0344-0872 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10359733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.